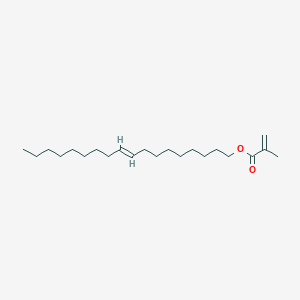

9-Octadecenyl methacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthacrylate de 9-octadécényle est un composé organique de formule moléculaire C22H40O2. C'est un ester méthacrylique dérivé de l'acide méthacrylique et du 9-octadécén-1-ol. Ce composé est connu pour ses applications en chimie des polymères, en particulier dans la synthèse de polymères et de copolymères fonctionnels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du méthacrylate de 9-octadécényle implique généralement l'estérification de l'acide méthacrylique avec le 9-octadécén-1-ol. Cette réaction est généralement catalysée par des catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs .

Méthodes de production industrielle

La production industrielle de méthacrylate de 9-octadécényle suit des principes similaires mais à plus grande échelle. Le procédé implique une estérification continue dans un réacteur, suivie d'étapes de purification telles que la distillation pour obtenir le produit pur. L'utilisation de catalyseurs efficaces et de conditions de réaction optimisées garantit un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le méthacrylate de 9-octadécényle subit diverses réactions chimiques, notamment :

Polymérisation : Il peut se polymériser pour former des homopolymères ou des copolymères avec d'autres monomères.

Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes

Polymérisation : Initiée par des radicaux libres, souvent à l'aide d'initiateurs comme l'azobisisobutyronitrile (AIBN) ou le peroxyde de benzoyle.

Substitution : Implique généralement des nucléophiles tels que des amines ou des alcools en conditions basiques.

Principaux produits formés

Polymérisation : Produit du poly(méthacrylate de 9-octadécényle) ou des copolymères aux propriétés souhaitées.

Substitution : Forme des esters méthacryliques substitués.

Addition : Donne des dérivés halogénés ou hydrogénés.

Applications de la recherche scientifique

Le méthacrylate de 9-octadécényle a des applications diverses dans la recherche scientifique :

Chimie des polymères : Utilisé pour synthétiser des polymères fonctionnels présentant des propriétés spécifiques pour les revêtements, les adhésifs et les produits d'étanchéité.

Biomédecine : Incorporé dans les systèmes d'administration de médicaments et les dispositifs biomédicaux en raison de sa biocompatibilité.

Sciences de l'environnement : Utilisé dans le développement de matériaux pour le nettoyage des déversements d'hydrocarbures et la purification de l'eau.

Mécanisme d'action

Le mécanisme d'action du méthacrylate de 9-octadécényle dans la polymérisation implique la formation de radicaux libres qui initient le processus de polymérisation. Le groupe ester fournit la réactivité, tandis que la longue chaîne alkyle confère à l'hydrophobicité et à la flexibilité aux polymères résultants. Ces propriétés le rendent adapté à diverses applications, notamment les revêtements hydrophobes et les matériaux flexibles .

Applications De Recherche Scientifique

9-Octadecenyl methacrylate has diverse applications in scientific research:

Polymer Chemistry: Used to synthesize functional polymers with specific properties for coatings, adhesives, and sealants.

Biomedicine: Incorporated into drug delivery systems and biomedical devices due to its biocompatibility.

Environmental Science: Utilized in the development of materials for oil spill cleanup and water purification.

Mécanisme D'action

The mechanism of action of 9-octadecenyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The ester group provides reactivity, while the long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers. These properties make it suitable for various applications, including hydrophobic coatings and flexible materials .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthacrylate d'octadécyle : Structure similaire mais sans la double liaison dans la chaîne alkyle.

Méthacrylate de stéaryle : Un autre ester méthacrylique avec une chaîne alkyle saturée.

Méthacrylate de lauryle : Contient une chaîne alkyle plus courte que le méthacrylate de 9-octadécényle.

Unicité

Le méthacrylate de 9-octadécényle est unique en raison de sa chaîne alkyle insaturée, qui confère une réactivité et une flexibilité supplémentaires. Cela le rend particulièrement utile dans les applications nécessitant des propriétés mécaniques et chimiques spécifiques .

Propriétés

Numéro CAS |

45280-68-0 |

|---|---|

Formule moléculaire |

C22H40O2 |

Poids moléculaire |

336.6 g/mol |

Nom IUPAC |

[(E)-octadec-9-enyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3/b12-11+ |

Clé InChI |

BXOBFMUWVVHLFK-VAWYXSNFSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCCOC(=O)C(=C)C |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.